molecular formula C26H30O8 B11965929 Tert-butyl 4-hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylate CAS No. 96765-39-8

Tert-butyl 4-hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylate

Katalognummer: B11965929
CAS-Nummer: 96765-39-8
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: IJFSYMFPIMKLTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylate is a naphthalene-based derivative featuring a hydroxyl group at position 4, methoxy groups at positions 6 and 7, and a 3,4,5-trimethoxyphenyl substituent at position 1. The tert-butyl ester at position 2 replaces the carboxylic acid group of its parent compound, 4-hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid, to enhance stability and modulate solubility . Such esterification strategies are common in prodrug development, as seen in combretastatin A-4 derivatives (e.g., phosphate salts) to address poor water solubility .

Eigenschaften

CAS-Nummer

96765-39-8

Molekularformel

C26H30O8

Molekulargewicht

470.5 g/mol

IUPAC-Name

tert-butyl 4-hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylate

InChI

InChI=1S/C26H30O8/c1-26(2,3)34-25(28)17-11-18(27)15-12-19(29-4)20(30-5)13-16(15)23(17)14-9-21(31-6)24(33-8)22(10-14)32-7/h9-13,27H,1-8H3

InChI-Schlüssel

IJFSYMFPIMKLTN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=C(C2=CC(=C(C=C2C(=C1)O)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Methoxy Group Installation

Methylation of phenolic intermediates is achieved using dimethyl sulfate (DMS) or methyl iodide with K₂CO₃ in acetone. For instance, protecting the C4 hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to methylating C6 and C7 positions prevents unwanted side reactions.

Coupling the 3,4,5-Trimethoxyphenyl Moiety

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed Suzuki coupling is employed to attach the 3,4,5-trimethoxyphenyl group. The naphthalene intermediate is functionalized with a bromine atom at C1, which reacts with 3,4,5-trimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis.

Table 2: Suzuki Coupling Optimization

CatalystBaseSolventTemp (°C)Yield
Pd(PPh₃)₄Na₂CO₃DME/H₂O8072%
PdCl₂(dppf)K₃PO₄Toluene10068%

Ullmann-Type Coupling for Challenging Substrates

For electron-deficient naphthalenes, copper-mediated Ullmann coupling with 3,4,5-trimethoxyphenyl iodide in DMF at 120°C provides an alternative pathway, albeit with moderate yields (55–60%).

Hydroxyl Group Deprotection

The TBS-protected C4 hydroxyl group is deprotected using tetra-n-butylammonium fluoride (TBAF) in THF. Careful pH control (neutral to slightly acidic) prevents demethylation of adjacent methoxy groups.

Tert-Butyl Esterification

Steglich Esterification

Activation of the naphthalene-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), followed by reaction with tert-butanol, affords the tert-butyl ester in 88% yield.

Table 3: Esterification Efficiency

ActivatorSolventTemp (°C)Yield
DCC/DMAPDCM2588%
EDCl/HOBtDMF0→2582%

Acid-Catalyzed Esterification

Alternative methods employ H₂SO₄ as a catalyst in refluxing tert-butanol, though this risks partial demethylation of methoxy groups, reducing yields to 70–75%.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.46 (s, 9H, tert-butyl), δ 3.80–3.95 (multiple singlets for methoxy groups), and δ 6.90–7.50 (aromatic protons).

  • LC-MS : m/z = 513.2 [M+H]⁺, confirming molecular weight.

Challenges and Mitigation Strategies

  • Demethylation During Deprotection : Use of mild TBAF conditions minimizes cleavage of methoxy groups.

  • Regiochemical Control : Directed ortho-metalation with LDA ensures precise functionalization at C6 and C7.

  • Coupling Efficiency : Pre-purification of boronic acid via recrystallization improves Suzuki reaction yields .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its multiple methoxy groups and tert-butyl ester allow it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Substituents Solubility Metabolic Stability Biological Activity References
Tert-butyl 4-hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylate Naphthalene - 4-OH, 6,7-diOMe
- 1-(3,4,5-triOMe-phenyl)
- 2-tert-butyl ester
Moderate lipophilicity (organic solvents) Susceptible to esterase cleavage; demethylation of methoxy groups possible Not explicitly stated; structural similarity to tubulin-targeting agents (e.g., combretastatin)
Combretastatin A-4 (1a) Stilbene - 3'-OH, 3,4,5-triOMe-phenyl
- Z-configuration
Poor water solubility Rapid hydrolysis of prodrugs (e.g., phosphate salts) to active phenol Potent tubulin polymerization inhibitor; anticancer activity
Combretastatin A-4 Sodium Phosphate Prodrug (1n) Stilbene (prodrug) - 3'-phosphate (sodium salt)
- Z-configuration
High water solubility (>100 mg/mL) Stable in aqueous formulation; converts to active combretastatin A-4 in vivo Preclinical development for cancer therapy
tert-butyl 5-cyclobutyl-3-[2-(3,4,5-trimethoxyphenyl)acetamido]-1H-pyrazole-1-carboxylate Pyrazole - 3-(3,4,5-triOMe-phenyl acetamido)
- 5-cyclobutyl
- 1-tert-butyl ester
Moderate solubility (DCM/THF) Potential demethylation of methoxy groups; ester hydrolysis possible Synthetic intermediate; biological activity not specified
4-Hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylic acid Naphthalene - 4-OH, 6,7-diOMe
- 1-(3,4,5-triOMe-phenyl)
- 2-COOH
Low solubility (polar solvents) Carboxylic acid prone to ionization; hydroxyl group susceptible to conjugation Parent acid of the target compound; activity likely depends on esterification

Key Comparative Insights:

However, the absence of a double bond (as in combretastatin’s Z-configuration) may reduce tubulin-binding efficacy. Pyrazole derivatives (e.g., ) lack the planar aromatic system critical for tubulin inhibition, suggesting divergent mechanisms .

Solubility and Prodrug Strategies: The tert-butyl ester in the target compound likely enhances lipophilicity compared to the parent carboxylic acid, favoring membrane permeability but limiting aqueous solubility. This contrasts with combretastatin’s phosphate prodrugs, which prioritize water solubility for intravenous delivery . Tert-butyl esters are generally more stable toward hydrolysis than methyl esters but may still undergo enzymatic cleavage in vivo .

Metabolic Vulnerabilities :

  • The 3,4,5-trimethoxyphenyl group, common across all compounds, is prone to demethylation (as seen in piperlongumine metabolites), which could reduce bioactivity or generate toxic byproducts .
  • The hydroxyl group at position 4 in the target compound may undergo phase II metabolism (e.g., glucuronidation), limiting systemic exposure .

Synthetic Relevance: The tert-butyl group is frequently used as a protecting group in synthesis (e.g., ’s Mitsunobu reaction), suggesting the target compound’s ester may serve dual roles: stability during synthesis and modulated bioavailability in vivo .

Biologische Aktivität

Tert-butyl 4-hydroxy-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)naphthalene-2-carboxylate is a complex organic compound characterized by its unique structural features and potential biological activities. The compound possesses a molecular formula of C26H30O8 and is notable for its multiple methoxy groups and naphthalene backbone, which are often associated with various biological effects.

Structural Information

The compound's structural formula can be represented as follows:

  • Molecular Formula : C26H30O8
  • SMILES : CC(C)(C)OC(=O)C1=C(C2=CC(=C(C=C2C(=C1)O)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC
  • InChI : InChI=1S/C26H30O8/c1-26(2,3)34-25(28)17-11-18(27)15-12-19(29-4)20(30-5)13-16(15)23(17)14-9-21(31-6)24(33-8)22(10-14)32-7/h9-13,27H,1-8H3

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activity. The presence of multiple hydroxyl and methoxy groups enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. This property may provide protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds derived from naphthalene structures have been studied for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines and enzymes may confer therapeutic benefits in conditions such as arthritis and other inflammatory disorders.

Case Studies

  • Antioxidant Activity : A study on similar compounds demonstrated that they could reduce oxidative stress markers in vitro, suggesting potential applications in dietary supplements or pharmaceuticals aimed at preventing oxidative damage.
  • Anti-inflammatory Activity : In a model of induced inflammation, compounds analogous to tert-butyl 4-hydroxy-6,7-dimethoxy-naphthalene derivatives showed a significant reduction in edema and inflammatory cytokine levels.
  • Anticancer Activity : Preliminary investigations into structurally related compounds revealed their ability to inhibit the growth of various cancer cell lines, indicating that further research into this compound could yield promising results.

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+471.20134212.4
[M+Na]+493.18328225.6
[M+NH4]+488.22788216.7
[M+K]+509.15722220.7
[M-H]-469.18678214.3
[M+Na-2H]-491.16873216.1
[M]+470.19351214.9
[M]-470.19461214.9

Q & A

Q. Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy groups at positions 6,7 and 3,4,5-trimethoxyphenyl) .
  • HPLC-MS : Employ C18 columns with gradient elution (MeCN/H₂O + 0.1% formic acid) for purity checks. Monitor [M+H]⁺ ions for molecular weight validation .
  • X-ray crystallography : Resolve steric hindrance from tert-butyl groups by growing crystals in dichloromethane/hexane mixtures .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Methodological Answer :

  • Quantum chemical calculations : Use DFT (Density Functional Theory) to predict electron density distributions, identifying reactive sites for functionalization (e.g., hydroxyl groups for hydrogen bonding) .
  • Molecular docking : Simulate interactions with targets like tubulin (PDB ID: 1SA0) to prioritize derivatives with improved binding affinity .
  • ADMET prediction : Apply tools like SwissADME to optimize logP values (<5) and reduce hepatotoxicity risks .

Advanced: How should researchers address contradictions in reported toxicity profiles?

Q. Methodological Answer :

  • Systematic validation : Replicate studies using standardized OECD guidelines (e.g., acute oral toxicity in Sprague-Dawley rats) to control variables like diet and exposure duration .
  • Mechanistic studies : Use in vitro models (e.g., HepG2 cells) to differentiate direct cytotoxicity from metabolic activation via CYP450 enzymes .
  • Meta-analysis : Apply PRISMA frameworks to aggregate data from PubMed and TOXCENTER, resolving discrepancies via subgroup analysis (e.g., species-specific responses) .

Advanced: What strategies optimize the compound’s environmental stability in wastewater studies?

Q. Methodological Answer :

  • Solid-phase extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) with methanol conditioning to isolate the compound from wastewater matrices. Adjust pH to 7.0 to retain carboxylate groups .
  • Degradation profiling : Conduct photolysis experiments (UV light, 254 nm) to assess half-life in water. Compare with biodegradation rates using activated sludge models .
  • Sediment adsorption studies : Measure logKₒc values using batch equilibration methods to predict partitioning in soil-water systems .

Basic: What in vitro assays are suitable for preliminary screening of anticancer activity?

Q. Methodological Answer :

  • Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., MCF-7, A549). Include positive controls (e.g., paclitaxel) and normalize to DMSO vehicle .
  • Cell cycle analysis : Perform flow cytometry with propidium iodide staining to detect G2/M arrest, indicative of tubulin targeting .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays (e.g., Caspase-Glo®) .

Advanced: How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Q. Methodological Answer :

  • Continuous flow chemistry : Implement microreactors to enhance heat/mass transfer during esterification, reducing reaction time from hours to minutes .
  • Process analytical technology (PAT) : Use inline FTIR to monitor intermediate formation and adjust reagent feed rates dynamically .
  • Byproduct management : Optimize workup steps (e.g., liquid-liquid extraction with ethyl acetate) to remove unreacted trimethoxyphenyl precursors .

Advanced: What methodologies resolve spectral overlaps in complex mixtures during analysis?

Q. Methodological Answer :

  • 2D-LC-MS/MS : Couple HILIC and reversed-phase columns to separate polar (methoxy) and nonpolar (tert-butyl) moieties .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled tert-butyl groups as internal standards for precise quantification in biological matrices .
  • Chemometric tools : Apply PCA (Principal Component Analysis) to deconvolute overlapping UV-Vis peaks in environmental samples .

Basic: What are the critical storage conditions to ensure compound stability?

Q. Methodological Answer :

  • Temperature : Store at −20°C in amber vials to prevent photodegradation of methoxy and hydroxyl groups .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the tert-butyl ester .
  • Solvent compatibility : Dissolve in DMSO for biological assays (avoid aqueous buffers unless stabilized with antioxidants like BHT) .

Advanced: How can machine learning improve structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Feature engineering : Train models on descriptors like topological polar surface area (TPSA) and molar refractivity to predict bioavailability .
  • Generative adversarial networks (GANs) : Design novel analogs by optimizing substituents at positions 4-hydroxy and 3,4,5-trimethoxyphenyl .
  • Transfer learning : Apply pre-trained models on naphthalene derivatives (e.g., PubChem datasets) to accelerate SAR hypothesis generation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.